molecular formula C9H19ClN2O2 B15308693 2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride

2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride

Cat. No.: B15308693
M. Wt: 222.71 g/mol
InChI Key: TVFQOJZLWURGRO-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride typically involves the formation of the diazepane ring followed by the introduction of the propanoic acid moiety. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes. This method allows for the formation of chiral diazepanes with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing biocatalysts to achieve high yields and purity. The use of enzymatic methods is preferred due to their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the diazepane ring or the propanoic acid moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive amination typically uses imine reductase enzymes or chemical reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. Its chiral nature and the ability to undergo various chemical modifications make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,8(12)13)11-6-3-4-10-5-7-11;/h10H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

TVFQOJZLWURGRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1CCCNCC1.Cl

Origin of Product

United States

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